3-Amino-5-bromopyridin-4-ol

Heterocyclic Synthesis Microwave Chemistry Process Chemistry

Researchers require a pyridine scaffold with orthogonal reactivity for SAR studies-but chloro or iodo analogs alter halogen bonding or coupling efficiency. CAS 722447-33-8 (3-amino-5-bromopyridin-4-ol) solves this with a balanced bromine handle. - **Optimized cross-coupling**: Bromine's intermediate electronegativity (2.96) and bond strength enable faster oxidative addition than Cl, greater stability than I. - **Defined halogen bonding**: σ-hole at C5 engages protein carbonyls; irreplaceable by regioisomers (e.g., 2-ol analogs). - **Reliable supply**: Free base, 95-97% purity, multi-gram scale available. Ships ambient.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 722447-33-8
Cat. No. B3021550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromopyridin-4-ol
CAS722447-33-8
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)Br)N
InChIInChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
InChIKeyDMZVRJHJGBNINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromopyridin-4-ol: Molecular Profile and Specifications


3-Amino-5-bromopyridin-4-ol (CAS 722447-33-8, also registered as 101084-20-2) is a halogenated aminopyridine derivative with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol [1]. The compound exists predominantly as the 3-amino-5-bromo-1H-pyridin-4-one tautomer under standard conditions [1] and is commercially available as a free base (standard purity 95%–97%) from major suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar), Bidepharm, and Aladdin . The molecule features three functional handles—a 3-amino group, a 4-hydroxyl (keto) moiety, and a 5-bromo substituent—which together enable multiple orthogonal derivatization pathways including Suzuki-Miyaura cross-coupling at the C5 position, nucleophilic aromatic substitution, and amide/urea formation at the 3-amino site [2].

Orthogonal handles for Suzuki coupling, amide formation, and heterocycle annulation
Multi-vendor supply (Thermo Fisher, Bidepharm, Aladdin) with batch-specific CoA
Scalable microwave-validated synthesis specific to the 5-bromo scaffold

3-Amino-5-bromopyridin-4-ol: Halogen-Specific Reactivity


The 5-bromo substituent in 3-amino-5-bromopyridin-4-ol is not a generic placeholder that can be substituted with chlorine or iodine without consequence. Bromine occupies a unique position in the halogen series with intermediate electronegativity (2.96 vs. Cl 3.16 and I 2.66), van der Waals radius (1.85 Å vs. Cl 1.75 Å and I 1.98 Å), and C–X bond dissociation energy [1]. These physicochemical differences translate into distinct cross-coupling reactivity profiles, with bromoarenes exhibiting superior balance between oxidative addition rates in palladium-catalyzed reactions and shelf stability compared to iodoarenes [1]. In biological contexts, the bromine atom contributes to halogen bonding interactions that are distance- and angle-dependent, making direct substitution with chloro or iodo analogs likely to alter target binding affinity in structure-activity relationship studies [2]. Furthermore, the specific substitution pattern (3-amino, 4-hydroxyl, 5-bromo) is fixed; regioisomers such as 3-amino-5-bromopyridin-2-ol (CAS 98786-86-8) or 3-amino-2-bromo-4-hydroxypyridine present entirely different hydrogen-bonding topologies and electronic distributions, rendering them unsuitable as drop-in replacements .

Halogen Reactivity Profile

Bromine’s balanced oxidative addition and shelf stability may not be replicated by chloro (slower) or iodo (homocoupling-prone) analogs.

Regioisomeric Topology Shift

3-Amino-5-bromopyridin-2-ol alters hydrogen-bonding geometry and electronic distribution, limiting its use as a direct substitute.

Supply Maturity Gap

Chloro and iodo congeners have restricted commercial availability and less transparent CoA documentation, increasing procurement uncertainty.

3-Amino-5-bromopyridin-4-ol: Comparative Evidence vs. Analogs


Microwave-Assisted Synthesis of 5-Bromopyridine Derivatives

A validated synthetic protocol exists for 3-amino-5-bromopyridine derivatives (the core scaffold of the target compound) using microwave irradiation starting from 3,5-dibromopyridine and reacting with excess aliphatic amine, achieving multi-gram scale production with short reaction times [1]. The method was optimized specifically for the 5-bromo substitution pattern, which provides a reactive handle for subsequent derivatization via cross-coupling while maintaining adequate stability under reaction conditions [1]. This represents a tangible practical differentiation relative to the 5-chloro analog, which typically requires more forcing conditions for analogous cross-coupling steps due to the lower reactivity of aryl chlorides in oxidative addition [2].

Synthesis Scalability
Class-level
Multi-gram scale microwave-assisted amination of 3,5-dibromopyridine; validated for the 5-bromo pattern
Supports reduced method development time vs. less characterized halogen analogs
Chloro analog typically requires more forcing cross-coupling conditions
Heterocyclic Synthesis Microwave Chemistry Process Chemistry Pyridine Functionalization

Commercial Availability and Purity Specification

Commercial suppliers offer 3-amino-5-bromopyridin-4-ol at two distinct purity grades: 95% (Thermo Scientific Chemicals / Alfa Aesar, Bidepharm) and 97% (Aladdin) . The 95% grade is accompanied by batch-specific certificates of analysis including NMR, HPLC, or GC, ensuring identity and purity verification for research applications . In contrast, the 5-chloro analog (3-amino-5-chloropyridin-4-ol, CAS 1393555-64-0) is substantially less established in commercial catalogs, with limited availability and often requiring custom synthesis inquiries rather than off-the-shelf procurement . Similarly, the 5-iodo analog (3-amino-5-iodopyridin-4-ol) is available from Sigma-Aldrich but as a specialized small-molecule scaffold with more restricted inventory . The 2-hydroxy regioisomer (3-amino-5-bromopyridin-2-ol, CAS 98786-86-8) exists but represents a fundamentally different hydrogen-bonding motif .

Commercial Specification
Supplier review
95–97% purity; at least two established vendors with batch-specific NMR/HPLC/GC CoA
Procurement reliability and analytical traceability are higher for the bromo scaffold
Chloro and iodo analogs lack a comparable commercial footprint
Quality Control Analytical Chemistry Procurement Specification Building Block Purity

Baseline Anticancer and Antimicrobial Activity

The hydrochloride salt of 3-amino-5-bromopyridin-4-ol (CAS 856161-17-6) has demonstrated measurable biological activity in reported studies. In cancer cell line screening, the compound showed kinase inhibitory activity with IC50 values ranging from 10 to 50 μM . In antimicrobial assays, minimum inhibitory concentrations (MICs) as low as 25 μg/mL were observed against both Gram-positive and Gram-negative bacterial strains . Note: These data represent absolute activity values for the target compound only; no direct head-to-head comparison with chloro, iodo, or regioisomeric analogs was identified in the source material, so differential activity versus comparators cannot be quantified from the available evidence.

Bioactivity Baseline
Data to verify
Kinase IC₅₀: 10–50 µM; Antimicrobial MIC: as low as 25 µg/mL
Provides a reference point for SAR and assay development
Absolute values only; no head-to-head comparator data available
Cancer Research Kinase Inhibition Antimicrobial Screening Biological Activity

Physical Properties: Melting Point and Density

3-Amino-5-bromopyridin-4-ol exhibits a melting point (decomposition) of 230°C in water and a predicted boiling point of 434.6 ± 45.0°C at 760 mmHg, with a predicted density of 1.898 g/cm³ . The compound is described as a colorless to pale yellow crystalline or crystalline powder under ambient conditions . Storage recommendations specify inert gas (nitrogen or argon) at 2–8°C, with protection from light due to sensitivity . These physical characteristics are consistent with a moderately polar, hydrogen-bonding-capable heteroaromatic compound and inform handling and formulation considerations.

Physical Properties
Data to verify
Mp: 230 °C (decomp., water); Density: 1.898 g/cm³ (predicted)
Informs handling, storage, and formulation planning
Predicted values; direct side-by-side measurement vs. Cl/I analogs not identified
Physical Chemistry Preformulation Crystallinity Compound Handling

3-Amino-5-bromopyridin-4-ol: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Compound Libraries

The 5-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling diversification at the C5 position of the pyridine ring. This application leverages the bromine atom's balanced reactivity—more facile oxidative addition than aryl chlorides, yet more stable and less prone to homocoupling than aryl iodides—making it a practical choice for constructing focused compound libraries in drug discovery programs targeting kinase inhibition or other therapeutic areas [1][2].

Heterocyclic Fused-Ring System Construction

The 3-amino-4-hydroxyl (keto) arrangement enables cyclocondensation reactions to form fused heterocyclic systems such as imidazo[4,5-c]pyridines or oxazolo[4,5-c]pyridines. The microwave-assisted synthetic methodology validated for this scaffold class supports efficient multi-gram production of advanced intermediates, reducing lead times in medicinal chemistry workflows [1].

Biological Screening and SAR Baseline

With reported kinase inhibition IC50 values (10–50 μM) and antimicrobial MIC values (as low as 25 μg/mL) available as reference data, this compound serves as a baseline scaffold for structure-activity relationship studies . Researchers can use these absolute activity values to benchmark newly synthesized analogs, though direct comparative studies with chloro, iodo, or regioisomeric variants are required to establish quantitative differential activity.

Halogen Bonding Probe for Structural Biology

The bromine atom at C5 offers a defined halogen bonding donor site (σ-hole) that can engage with carbonyl oxygens, carboxylates, or other Lewis bases in protein binding pockets. This property is particularly relevant for investigating halogen bonding contributions to ligand-receptor affinity, with the bromine atom occupying an intermediate position between chlorine and iodine in terms of σ-hole magnitude and interaction distance optimization [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Cross-Coupling
Bromine oxidative addition balance
Reaction efficiency vs. chloro/iodo analogs
Fused Heterocycle Synthesis
Amino-keto condensation reactivity
Cyclocondensation scope and microwave protocol transfer
Biological Screening & SAR
Reported baseline activity data
Benchmarking new analog potency and selectivity
Halogen Bonding Studies
σ-hole donor character
Halogen bond geometry and affinity contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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